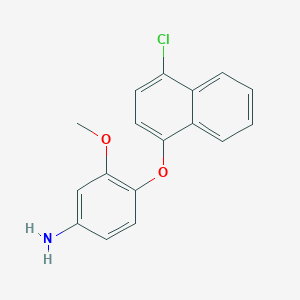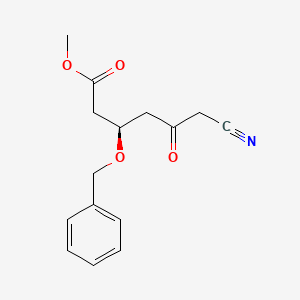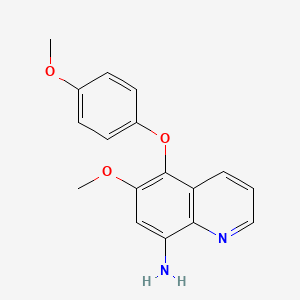
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a benzylidene group attached to an indene-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 2,3,4,5-tetramethylbenzaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives .
科学研究应用
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in multiple types of chemical reactions, which can lead to the formation of active intermediates or products that exert specific effects. The exact molecular targets and pathways depend on the context of its application, such as its use in biological systems or chemical synthesis .
相似化合物的比较
Similar Compounds
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione:
Phenylboronic ester derivatives: These compounds have similar structural features and are used in various applications, including organic synthesis and catalysis.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. The presence of multiple methyl groups on the benzylidene moiety can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
属性
CAS 编号 |
54689-89-3 |
|---|---|
分子式 |
C20H18O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
2-[(2,3,4,5-tetramethylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H18O2/c1-11-9-15(14(4)13(3)12(11)2)10-18-19(21)16-7-5-6-8-17(16)20(18)22/h5-10H,1-4H3 |
InChI 键 |
ZOADEGWIGWOJKM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C)C)C=C2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-](/img/structure/B11836832.png)



![1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine](/img/structure/B11836863.png)



![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)




![Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B11836902.png)
